molecular formula C13H18ClNO2 B2628812 N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide CAS No. 1788848-65-6

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide

Cat. No.: B2628812
CAS No.: 1788848-65-6
M. Wt: 255.74
InChI Key: WLQLYOSUPLDYAS-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide typically involves the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine under basic conditions to form the intermediate N-[2-(3-chlorophenyl)-2-methoxypropyl]amine. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • Propionamide
  • Fentanyl (N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide)

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-12(16)15-9-13(2,17-3)10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQLYOSUPLDYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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